N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 310427-31-7
Cat. No.: VC6380283
Molecular Formula: C29H29FN6O4S2
Molecular Weight: 608.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310427-31-7 |
|---|---|
| Molecular Formula | C29H29FN6O4S2 |
| Molecular Weight | 608.71 |
| IUPAC Name | N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C29H29FN6O4S2/c1-34(2)42(39,40)24-15-9-21(10-16-24)28(38)31-18-26-32-33-29(36(26)23-13-11-22(30)12-14-23)41-19-27(37)35-17-5-7-20-6-3-4-8-25(20)35/h3-4,6,8-16H,5,7,17-19H2,1-2H3,(H,31,38) |
| Standard InChI Key | GZQZNVBZXNHFBY-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54 |
Introduction
Chemical Structure and Functional Significance
The compound’s structure combines four critical components:
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1,2,4-Triazole ring: A nitrogen-rich heterocycle known for its role in coordinating metal ions and modulating electronic properties in medicinal chemistry .
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3,4-Dihydroquinoline moiety: A partially saturated quinoline derivative that enhances membrane permeability and target binding affinity.
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4-Fluorophenyl group: A fluorinated aromatic system that improves metabolic stability and influences hydrophobic interactions with biological targets.
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4-(N,N-Dimethylsulfamoyl)benzamide: A sulfonamide derivative with potential enzyme-inhibitory properties, particularly against carbonic anhydrases and tyrosine kinases.
Molecular Formula: C₃₀H₂₈FN₇O₃S₂
Molecular Weight: 649.72 g/mol (calculated).
Key Structural Features:
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The triazole ring at position 4 of the fluorophenyl group enables π-π stacking interactions.
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The thioether linkage (-S-) between the triazole and the 2-oxoethyl group enhances conformational flexibility.
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The dimethylsulfamoyl group introduces strong hydrogen-bond acceptor capabilities, critical for target engagement.
Synthesis Pathways and Optimization Strategies
While no explicit synthesis protocol for this compound exists in published literature, its structural analogs provide a framework for hypothesizing viable routes:
Core Triazole Formation
The 1,2,4-triazole nucleus is typically synthesized via cyclization reactions. For example, 3-substituted-4-amino-1,2,4-triazoles can undergo heterocyclization with bifunctional reagents like diethyl oxalate or phenacyl bromide under acidic conditions .
Functionalization Steps
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Introduction of the 4-fluorophenyl group: Achieved through nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
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Attachment of the dihydroquinoline moiety: Likely involves alkylation or acylation reactions at the triazole’s sulfur atom.
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Sulfamoyl benzamide incorporation: Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-methylamine intermediate and 4-(N,N-dimethylsulfamoyl)benzoic acid.
Critical Parameters:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for triazole functionalization .
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Catalysts: Palladium catalysts for cross-coupling steps; Lewis acids (e.g., ZnCl₂) for cyclization.
Biological Activities and Mechanistic Insights
Anticancer Activity
Structural analogs featuring triazole-quinoline hybrids show IC₅₀ values <10 µM in glioblastoma cell lines. The fluorophenyl and sulfamoyl groups may synergize to inhibit tyrosine kinase signaling pathways, such as EGFR or VEGFR.
Anti-Inflammatory Effects
Triazole-containing compounds reduce prostaglandin E₂ (PGE₂) levels by >50% in murine macrophage models . The target compound’s dihydroquinoline moiety could further suppress NF-κB activation, potentiating anti-inflammatory effects.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Key Differentiators | Hypothesized Activity |
|---|---|---|---|
| Target Compound | Triazole + Dihydroquinoline + Sulfamoyl | Dimethylsulfamoyl group | Enhanced enzyme inhibition |
| EVT-2550303 | Triazole + Trifluoromethylphenyl | Trifluoromethyl group | Improved blood-brain barrier penetration |
| VC5992305 | Triazole + Trimethoxybenzamide | Methoxy substituents | Increased solubility in polar media |
Key Observations:
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The dimethylsulfamoyl group in the target compound may confer superior selectivity for sulfotransferases compared to trimethoxy or trifluoromethyl analogs.
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Fluorine atoms in the 4-fluorophenyl group enhance metabolic stability relative to non-halogenated variants.
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